molecular formula C16H21NO4 B132358 1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid CAS No. 143979-44-6

1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid

Cat. No. B132358
M. Wt: 291.34 g/mol
InChI Key: LNVFMMJOXRYVKX-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid is a compound that is not directly mentioned in the provided papers, but its structural motifs and synthetic strategies can be inferred from related compounds. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly for amines, due to its stability and ease of removal under acidic conditions . The phenylpyrrolidine moiety is a structural

Scientific Research Applications

Odor Detection and Interaction with Other Compounds

1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid, as a carboxylic acid, shares properties with other carboxylic acids. A study explored the interaction of various carboxylic acids, including their odor detection and interaction with other compounds. The study highlighted that the detection and summation of odors of these acids vary with the carbon-chain length and interact differently with unrelated compounds, indicating the intricate relationship between structural properties and sensory perception (Miyazawa et al., 2009).

Biological Activity and Applications

Carboxylic acids and their derivatives, including those with tert-butoxycarbonyl groups, have demonstrated a range of biological activities. They are recognized for their potential as antioxidants and for their antimicrobial, antibacterial, and anticancer properties. These compounds have been isolated from various natural sources such as plants, algae, fungi, and marine invertebrates. Moreover, they show promise for chemical preparations in pharmaceutical industries due to their bioactive properties (Dembitsky, 2006).

Inhibition of Enzymes and Biological Processes

The tert-butoxycarbonyl moiety, as part of the carboxylic acid structure, is involved in the inhibition of various enzymes and biological processes. One study demonstrated the inhibition of carbonic anhydrase, an enzyme involved in critical physiological processes. Compounds containing this moiety have shown the ability to lower intraocular pressure, suggesting their potential in medical applications such as treating glaucoma (Supuran et al., 2000).

Understanding Biocatalyst Inhibition

Carboxylic acids, including those with tert-butoxycarbonyl groups, play a significant role in biocatalyst inhibition. These compounds can inhibit microbes at concentrations below the desired yield, which is crucial in biorenewable chemical production. Understanding the mechanisms of biocatalyst inhibition by these acids aids in engineering robust strains for industrial performance (Jarboe et al., 2013).

Safety And Hazards

While specific safety and hazard information for “1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid” was not found, compounds involving the Boc group are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVFMMJOXRYVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405725
Record name 1-(tert-Butoxycarbonyl)-3-phenylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid

CAS RN

143979-44-6
Record name 1-(1,1-Dimethylethyl) 3-phenyl-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143979-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-3-phenylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DJP Pinto, MJ Orwat, LM Smith, ML Quan… - Journal of Medicinal …, 2017 - ACS Publications
Factor XIa (FXIa) is a blood coagulation enzyme that is involved in the amplification of thrombin generation. Mounting evidence suggests that direct inhibition of FXIa can block …
Number of citations: 51 pubs.acs.org

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